Ethyl 3-(tert-butyl)isoxazole-5-carboxylate
Description
Historical Context of Isoxazole Derivatives in Organic Chemistry
Isoxazole derivatives have been integral to organic synthesis since their first reported preparation by Claisen in 1903 via the oximation of propargylaldehyde acetal. Early studies recognized the isoxazole ring’s electron-rich nature, arising from the juxtaposition of oxygen and nitrogen atoms, which facilitates participation in cycloaddition reactions and dipole-mediated transformations. The discovery of naturally occurring isoxazoles, such as ibotenic acid and muscimol, further spurred interest in their pharmacological potential.
By the mid-20th century, synthetic advances enabled the systematic exploration of isoxazole-containing pharmaceuticals. Notable examples include β-lactamase-resistant antibiotics (e.g., cloxacillin) and the COX-2 inhibitor valdecoxib, which leverage the isoxazole ring’s metabolic stability and hydrogen-bonding capabilities. The development of 3,5-disubstituted isoxazoles through copper-catalyzed cycloadditions or biorenewable solvent-mediated syntheses marked a turning point, allowing precise control over regioselectivity and functional group placement.
Structural Significance of tert-Butyl Substituents in Heterocyclic Systems
The tert-butyl group, a branched alkyl substituent, introduces distinct steric and electronic effects in heterocyclic frameworks. Its incorporation at position 3 of the isoxazole ring in this compound confers several advantages:
- Steric Shielding : The tert-butyl group’s bulk minimizes undesired intermolecular interactions, reducing off-target binding in biological systems.
- Metabolic Stability : By obstructing enzymatic access to adjacent sites, it delays oxidative degradation, as observed in analogous isoxazole-derived therapeutics.
- Conformational Restriction : The substituent’s rigidity preorganizes the molecule, enhancing binding affinity to target proteins.
Comparative studies of substituted isoxazoles reveal that tert-butyl groups increase logP values by ~1.5 units compared to methyl analogs, improving membrane permeability while maintaining solubility through the polar carboxylate ester.
Table 1: Influence of Substituents on Isoxazole Physicochemical Properties
| Substituent (Position 3) | logP Increase | Metabolic Half-Life (h) |
|---|---|---|
| Hydrogen | 0.0 | 1.2 |
| Methyl | 0.8 | 2.5 |
| tert-Butyl | 2.3 | 6.7 |
Role of Carboxylate Esters in Bioactive Molecule Design
Carboxylate esters, such as the ethyl group in this compound, serve dual roles in drug design:
- Prodrug Strategy : The ester moiety enhances lipophilicity, facilitating cellular uptake. In vivo hydrolysis by esterases releases the active carboxylic acid, as seen in angiotensin-converting enzyme inhibitors.
- Hydrogen-Bond Acceptor : The carbonyl oxygen participates in hydrogen bonding with target enzymes, as demonstrated in CDK8 inhibitors containing analogous isoxazole carboxylates.
Recent methodologies, including solid-phase syntheses using Wang resin-bound dipolarophiles, have streamlined the production of carboxylate-functionalized isoxazoles. These techniques enable rapid diversification of the ester group to optimize pharmacokinetic profiles.
Table 2: Hydrolysis Rates of Isoxazole Carboxylate Esters
| Ester Group | Half-Life (pH 7.4) | Relative Bioavailability |
|---|---|---|
| Methyl | 8.2 h | 1.0 |
| Ethyl | 12.5 h | 1.4 |
| Isopropyl | 18.3 h | 1.1 |
Data reflect trends observed in prodrug activation studies.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 3-tert-butyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-5-13-9(12)7-6-8(11-14-7)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
YWRNXYAVIRGOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Acetylenic γ-Hydroxyaldehydes with Hydroxylamine
- Method : A classical approach involves reacting α-acetylenic γ-hydroxyaldehydes with hydroxylamine under reflux in methanol. The hydroxylamine reacts with the aldehyde to form an oxime intermediate, which undergoes cyclization to yield the isoxazole ring.
- Conditions : Reflux in methanol, typically for several hours to ensure complete cyclization.
- Outcome : Formation of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate with moderate to high yields.
Alkylation of Chloromethyl Isoxazole Esters
- Method : Ethyl 3-(chloromethyl)isoxazole-5-carboxylate serves as a precursor which undergoes nucleophilic substitution with sodium tert-butoxide in dimethylformamide (DMF).
- Conditions : Elevated temperatures (e.g., 60–80 °C), reaction progress monitored by thin-layer chromatography (TLC).
- Purification : Column chromatography using dichloromethane/methanol gradient (40:1 to 20:1 v/v) to separate the product from impurities.
- Advantages : Regioselective introduction of the tert-butyl group at the 3-position.
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
- Method : Generation of nitrile oxides in situ from oximes or nitro precursors, followed by cycloaddition with alkynes bearing tert-butyl substituents.
- Catalysts : Often catalyst-free or using mild bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Solvent : Aqueous or organic solvents; some methods employ ionic liquids for environmental benefits.
- Yield : High yields with regioselectivity controlled by substituent effects and reaction conditions.
Microwave-Assisted and Ultrasound Radiation Methods
- Method : Use of microwave irradiation or ultrasound to accelerate the cyclization or condensation steps.
- Benefits : Reduced reaction times, often improved yields, and environmentally friendlier conditions.
- Example : Ultrasound-assisted synthesis of 3-alkyl-5-aryl isoxazoles without catalysts.
Industrial Production Considerations
- Emphasis on yield optimization , purity enhancement , and cost-effectiveness .
- Adoption of catalyst-free or green chemistry methods, such as ionic liquids or aqueous media.
- Use of automated flash chromatography for scalable purification.
- Environmental impact minimized by avoiding heavy metals and hazardous reagents.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine | Hydroxylamine, methanol, reflux | Straightforward, classical method | 70–85 | Requires careful control of temperature and time |
| Alkylation of chloromethyl isoxazole esters | Sodium tert-butoxide, DMF, elevated temp | Regioselective tert-butyl introduction | 75–90 | Needs chromatographic purification |
| 1,3-Dipolar cycloaddition of nitrile oxides with alkynes | Oxime precursors, DBU or base, aqueous/IL media | High regioselectivity, green methods | 80–95 | Catalyst-free options available |
| Microwave/Ultrasound-assisted synthesis | Microwave or ultrasound, catalyst-free conditions | Fast reaction, environmentally friendly | 85–95 | Suitable for scale-up and industrial settings |
Analytical and Purification Techniques
- Column Chromatography : Gradient elution with dichloromethane/methanol (40:1 to 20:1 v/v) optimizes separation of product from polar impurities.
- Spectroscopic Confirmation :
- NMR (1H and 13C) : Characteristic tert-butyl singlet (~1.28 ppm), ethyl ester quartet and triplet, carbonyl carbons (~161 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (calculated 197.23 g/mol).
- X-ray Crystallography : Confirms ring structure and substituent positions.
Research Findings and Notes
- The tert-butyl group at the 3-position enhances steric hindrance, influencing the compound’s reactivity and stability.
- The ethyl ester group at position 5 is amenable to further functionalization, enabling derivatization for pharmaceutical or agrochemical applications.
- Environmentally benign synthetic routes, including ionic liquid media and catalyst-free conditions, have been successfully applied to isoxazole derivatives, suggesting potential for sustainable industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-butyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial and Anticancer Activity
Research indicates that Ethyl 3-(tert-butyl)isoxazole-5-carboxylate exhibits significant antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit enzymes or receptors involved in cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic applications against various diseases, including cancer.
- Mechanism of Action : Interaction studies have focused on how the compound modulates cellular pathways related to growth and apoptosis. Understanding these interactions is crucial for evaluating its efficacy and safety in therapeutic contexts.
Herbicidal Properties
The compound has been investigated for its potential as a herbicide. It can selectively control undesirable weed species while allowing crops to thrive, which is particularly beneficial in agricultural settings . This application leverages its structural characteristics to target specific biological pathways in plants.
Case Study 1: Anticancer Research
A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Agricultural Application
In agricultural trials, the compound was tested for its efficacy in controlling weed growth without harming cereal crops. The results demonstrated significant effectiveness in reducing weed populations while maintaining crop health, validating its use as a selective herbicide .
Mechanism of Action
The mechanism of action of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electronic Effects : Electron-withdrawing groups like bromoacetyl (C=O-Br) enhance electrophilicity, enabling nucleophilic substitution reactions, whereas electron-donating groups (e.g., methoxy) improve solubility and aromatic interactions.
- Positional Isomerism : Shifting the ester group from position 5 to 4 (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) alters biological activity, as seen in its anticonvulsant properties.
Reactivity and Stability
- Hydrolysis : Ethyl esters are more labile than tert-butyl esters. For example, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate undergoes hydrolysis to carboxylic acids under NaOH/MeOH, while tert-butyl groups resist basic conditions.
- Thermal Stability: Bulky tert-butyl groups enhance thermal stability, as evidenced by the handling precautions for similar tert-butyl esters (e.g., storage at 2–8°C for Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate).
- Radical Stability : Tert-butyl radicals exhibit bond dissociation energies comparable to cyclopentyl radicals, influencing degradation pathways.
Biological Activity
Ethyl 3-(tert-butyl)isoxazole-5-carboxylate (ETBIC) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological effects, and potential therapeutic applications of ETBIC, drawing from various studies and findings.
ETBIC can be synthesized through various methods, often involving the reaction of isoxazole derivatives with carboxylic acids or their derivatives. The tert-butyl group enhances the lipophilicity of the compound, which may contribute to its biological activity.
Biological Activity
1. Antimicrobial Activity
Research indicates that ETBIC exhibits significant antimicrobial properties. In a study assessing its antibacterial effects, ETBIC demonstrated activity against several bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
2. Anticancer Activity
ETBIC has also been evaluated for its anticancer properties. In vitro studies have shown that ETBIC can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound's IC50 values—indicative of its potency—were found to be in the micromolar range, suggesting effective antiproliferative activity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 5.2 | Significant inhibition |
| Huh7 | 3.8 | Potent antiproliferative effect |
| HepG2 | 1.5 | Highly selective against cancer |
The mechanism by which ETBIC exerts its biological effects appears to be multifaceted:
- Cell Cycle Arrest: Studies have indicated that ETBIC can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells. This was corroborated by Western blot analyses showing increased levels of retinoblastoma (Rb) protein and decreased cyclin-dependent kinase 4 (CDK4) levels.
- Apoptosis Induction: Additional research suggests that ETBIC may promote apoptosis in cancer cells through intrinsic pathways, characterized by increased expression of pro-apoptotic factors and activation of caspases.
Case Studies
Several case studies have highlighted the effectiveness of ETBIC in preclinical models:
- Study on Liver Cancer Cells: A notable study demonstrated that treatment with ETBIC resulted in a dose-dependent decrease in cell viability in Huh7 cells, with significant morphological changes indicative of apoptosis observed at higher concentrations.
- Breast Cancer Models: In MCF7 cells, ETBIC treatment led to a substantial reduction in cell growth compared to controls, supporting its potential as a therapeutic agent for breast cancer.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(tert-butyl)isoxazole-5-carboxylate?
- Methodological Answer : A typical synthesis involves cycloaddition or substitution reactions. For example, sodium tert-butoxide can act as a base in DMF to facilitate alkylation of a chloromethyl intermediate (e.g., ethyl 3-(chloromethyl)isoxazole-5-carboxylate) at elevated temperatures. The reaction is monitored via TLC, and purification is achieved using column chromatography with dichloromethane/methanol (40:1 v/v) . For regioselective isoxazole formation, cycloaddition reactions under controlled conditions (e.g., solvent polarity, temperature) are critical to minimize byproducts .
Q. How is column chromatography optimized for purifying this compound?
- Methodological Answer : Gradient elution with dichloromethane/methanol (40:1 to 20:1 v/v) is effective for separating polar impurities. Pre-adsorption of the crude product onto silica gel before loading improves resolution. Monitoring fractions via NMR or LCMS ensures purity. For scale-up, flash chromatography with automated fraction collectors enhances reproducibility .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR in DMSO- identify key signals, such as the tert-butyl singlet (~1.28 ppm) and ester carbonyl (~161 ppm). Coupling patterns (e.g., q for ethyl groups) validate substituent positions .
- X-ray crystallography : Single-crystal analysis using SHELX software confirms bond lengths, angles, and stereochemistry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can regioselectivity challenges in isoxazole ring formation be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For cycloadditions, using electron-deficient nitrile oxides and electron-rich dipolarophiles favors the desired regioisomer. Post-reaction chemo-selective hydrolysis (e.g., NaOH/THF/water) removes undesired isomers. Computational modeling (DFT) predicts transition states to guide reaction optimization .
Q. How are conflicting spectroscopic data resolved during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with analogous compounds (e.g., tert-butyl-substituted isoxazoles) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities.
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation of tert-butyl groups) by varying temperature .
Q. What safety protocols are critical for handling this compound in large-scale synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety glasses, and a face shield to prevent skin/eye contact. Inspect gloves for integrity before use .
- Engineering controls : Use fume hoods with ≥100 fpm face velocity. Avoid DMF exposure by substituting with less toxic solvents (e.g., acetonitrile) where possible .
- Spill management : Neutralize acidic/basic residues before disposal. Collect contaminated silica gel from chromatography as hazardous waste .
Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
